Potassium 3-sulphonatopropyl acrylate

Catalog No.
S655721
CAS No.
31098-20-1
M.F
C6H9KO5S
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 3-sulphonatopropyl acrylate

CAS Number

31098-20-1

Product Name

Potassium 3-sulphonatopropyl acrylate

IUPAC Name

potassium;3-prop-2-enoyloxypropane-1-sulfonate

Molecular Formula

C6H9KO5S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1

InChI Key

VSFOXJWBPGONDR-UHFFFAOYSA-M

SMILES

C=CC(=O)OCCCS(=O)(=O)[O-].[K+]

Synonyms

3-sulfopropyl acrylate potassium salt

Canonical SMILES

C=CC(=O)OCCCS(=O)(=O)[O-].[K+]

Monomer for Functional Polymers:

Potassium 3-sulphonatopropyl acrylate (KSPA), also known as potassium 3-(acryloyloxy)propane-1-sulfonate, is a monomer, meaning it is a single molecule that can link together with other identical or different molecules to form polymers. KSPA is a functional monomer, meaning it contains specific chemical groups that influence the properties of the resulting polymer.

KSPA is particularly useful for introducing ionic groups (charged groups) into polymer chains. The presence of these ionic groups can significantly impact the properties of the polymer, such as:

  • Water solubility: KSPA readily dissolves in water due to the presence of the sulfonate group (SO3⁻). This makes it valuable for synthesizing water-soluble polymers for various applications. [Source: ]
  • Electrical conductivity: The ionic groups in KSPA can contribute to the electrical conductivity of the resulting polymer. This property is essential for applications like ion-exchange resins and electrolytes in batteries. [Source: ]
  • Antistatic properties: KSPA can also improve the antistatic properties of polymers by reducing the accumulation of static electricity on their surfaces. [Source: ]

Applications in Polymer Synthesis:

KSPA finds applications in the synthesis of various functional polymers, including:

  • Superabsorbent polymers: These polymers can absorb and retain large amounts of water, making them valuable for applications like diapers, hydrogels for wound healing, and agricultural water retention. [Source: ]
  • Superporous hydrogels: These hydrogels have highly interconnected pores, making them useful for drug delivery, tissue engineering, and separation technologies. [Source: ]
  • Ion-exchange resins: These resins can exchange ions with surrounding solutions, making them valuable for water purification, metal recovery, and chromatography. [Source: ]

Potassium 3-sulphonatopropyl acrylate is a water-soluble monomer characterized by its unique structure, which includes a sulfonate group that enhances its polar characteristics. The molecular formula for this compound is C6H9KO5S, and it has a molecular weight of approximately 232.30 g/mol. This compound is often utilized in polymer chemistry due to its ability to introduce functional polar sites into polymer chains, making it valuable for various applications in materials science and biomedicine .

  • Skin and Eye Irritation: KSPA might cause skin and eye irritation due to its anionic nature [].
  • Dust Inhalation: Inhalation of KSPA dust might irritate the respiratory tract [].
  • Proper Handling: Standard laboratory practices for handling chemicals should be followed when working with KSPA [].
Typical of acrylic compounds:

  • Polymerization: The compound can be polymerized through free radical mechanisms, leading to the formation of hydrogels or other polymeric materials. This process often involves the use of initiators that generate free radicals to initiate the chain reaction.
  • Cross-linking: It can participate in cross-linking reactions with other monomers or polymers, enhancing the mechanical properties and stability of the resultant materials.
  • Functionalization: The sulfonate group allows for further chemical modifications, enabling the introduction of additional functionalities into the polymer backbone.

Research indicates that potassium 3-sulphonatopropyl acrylate exhibits promising biological activities. Its incorporation into hydrogels has been explored in various biomedical applications, including:

  • Wound healing: Studies have demonstrated its utility in creating hydrogels that promote healing in in vitro wound infection models .
  • Drug delivery systems: The polar nature of this compound facilitates the encapsulation and controlled release of therapeutic agents, making it an attractive candidate for drug delivery applications.

The synthesis of potassium 3-sulphonatopropyl acrylate typically involves the following steps:

  • Starting Materials: The synthesis begins with acrylic acid and a suitable sulfonating agent.
  • Reaction Conditions: Under controlled conditions (temperature, pH), the acrylic acid reacts with the sulfonating agent to form the sulfonated derivative.
  • Neutralization: The resulting product is then neutralized with potassium hydroxide to yield potassium 3-sulphonatopropyl acrylate.
  • Purification: The final product is purified through techniques such as crystallization or chromatography to achieve the desired purity level.

Potassium 3-sulphonatopropyl acrylate finds a range of applications across various fields:

  • Polymer Science: Used as a monomer in synthesizing functional polymers and hydrogels.
  • Biomedical Engineering: Employed in drug delivery systems and wound healing applications due to its biocompatibility and functional properties.
  • Coatings and Adhesives: Its water solubility and functional groups make it suitable for use in coatings that require adhesion and durability.

Studies on interactions involving potassium 3-sulphonatopropyl acrylate have focused on its behavior in biological systems and its compatibility with various therapeutic agents. Notable findings include:

  • Biocompatibility: In vitro studies suggest that hydrogels made from this compound exhibit low cytotoxicity, making them suitable for biomedical applications .
  • Drug Interactions: Research indicates that this compound can enhance the solubility and stability of certain drugs when incorporated into polymer matrices.

Several compounds share structural similarities with potassium 3-sulphonatopropyl acrylate. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Sodium 3-sulfonatopropyl acrylateSimilar sulfonate groupSodium salt form; different solubility properties
Polyacrylic acidBasic acrylic structureLacks sulfonate group; used primarily for viscosity
Acrylic acidSimple unsaturated carboxylic acidNo sulfonate; used widely in polymerization processes
3-Sulfopropyl methacrylateMethacrylate variantDifferent reactivity due to methacrylate structure

Potassium 3-sulphonatopropyl acrylate stands out due to its specific sulfonate functionality, which imparts unique solubility and reactivity characteristics not found in many other acrylic compounds. This makes it particularly valuable in applications requiring enhanced interaction with biological systems or polar environments.

Crystallographic and Molecular Structure

Potassium 3-sulphonatopropyl acrylate exhibits a well-defined molecular structure characterized by its ionic nature and amphiphilic properties. The compound possesses the molecular formula C₆H₉KO₅S with a molecular weight of 232.29-232.30 g/mol [1] [2] [3] [4]. The chemical structure consists of an acrylate functional group connected to a three-carbon propyl chain terminated with a sulfonate group, with potassium serving as the counterion.

The molecular geometry can be described through its linear formula H₂C=CHCO₂(CH₂)₃SO₃K, which clearly illustrates the connectivity between the vinyl acrylate moiety and the sulfonate-terminated alkyl chain [3] [5]. The compound exhibits an InChI key of VSFOXJWBPGONDR-UHFFFAOYSA-M and can be represented by the SMILES notation [K+].[O-]S(=O)(=O)CCCOC(=O)C=C [3] [6] [5].

The crystallographic characteristics reveal that the compound exists as a white to almost white powder or crystalline solid at room temperature [1] [2] [3] [4]. The melting point is reported consistently across multiple sources as 302°C, at which temperature the compound undergoes decomposition rather than conventional melting [1] [2] [7] [3] [8] [4] [9].

X-ray diffraction studies referenced in the literature indicate that when incorporated into polymer matrices or layered double hydroxide structures, the compound can be successfully characterized using powder X-ray diffraction techniques [10]. The interlayer distances and crystallographic parameters can be determined through Bragg's law analysis, with successful intercalation evidenced by characteristic peak shifts in diffraction patterns [10].

Thermal Stability and Decomposition Profiles

The thermal stability profile of potassium 3-sulphonatopropyl acrylate demonstrates characteristic behavior typical of ionic acrylate compounds. The compound exhibits thermal stability up to its decomposition temperature of 302°C [1] [2] [7] [3] [8] [4] [9]. This decomposition temperature represents both the melting point and the onset of thermal degradation, indicating that the compound does not undergo a conventional melting process but rather decomposes upon reaching this critical temperature.

Thermal analysis data suggest that the decomposition process involves the evolution of gases, consistent with the thermal degradation patterns observed in related acrylate compounds [11] [12]. Studies on similar polyacrylate materials indicate that thermal decomposition typically follows complex kinetic mechanisms, with activation energies ranging from 135 to 142 kJ/mol for related acrylate systems [11].

The compound exhibits heat sensitivity, necessitating specific storage conditions to maintain stability [2] [9] [13]. Recommended storage protocols include refrigeration at 0-10°C under inert gas atmosphere, protection from light, and moisture control [2] [9] [13]. The vapor pressure at 20°C is extremely low at 0.01 Pa, indicating minimal volatility under normal conditions [1] [7] [14] [15].

Research on polyelectrolyte hydrogels based on poly(3-sulfopropyl acrylate, potassium salt) demonstrates that the polymerized form can withstand temperatures up to 270°C before significant decomposition occurs, with violent decomposition and vulcanization observed at 370°C [16] [17]. This enhanced thermal stability in the polymerized state suggests that the monomer undergoes stabilization through polymerization processes.

Solubility Behavior in Aqueous and Organic Media

The solubility characteristics of potassium 3-sulphonatopropyl acrylate are dominated by its ionic and hydrophilic nature. The compound demonstrates excellent water solubility, which is attributed to the presence of both the ionic sulfonate group and the potassium counterion [1] [2] [7] [3] [14] [15] [18] [19]. This high aqueous solubility is quantitatively supported by the compound's LogP value of -3.63 at 21.5°C, indicating a strong preference for the aqueous phase over organic phases [1] [7] [14] [15].

The negative LogP value provides clear evidence of the compound's hydrophilic character and predicts limited solubility in non-polar organic solvents [1] [7] [14] [15]. The amphiphilic structure, incorporating both hydrophilic (sulfonate and carboxylate groups) and relatively hydrophobic (propyl chain and vinyl group) components, suggests surfactant-like properties that enhance its utility in various formulation applications [19] [20].

In aqueous systems, the compound's solubility behavior is influenced by factors such as pH, ionic strength, and temperature. As an ionic compound with a sulfonate functional group, it maintains good solubility across a wide pH range due to the strong acid nature of the sulfonic acid precursor. The presence of the potassium counterion provides excellent ionic mobility and prevents precipitation under normal aqueous conditions.

The solubility in polar organic solvents is expected to be favorable based on the compound's ionic nature and the presence of hydrogen bonding sites. However, solubility in non-polar organic media would be significantly limited due to the high degree of hydrophilicity indicated by the strongly negative LogP value.

Rheological and Colloidal Properties

Potassium 3-sulphonatopropyl acrylate exhibits significant rheological properties that are fundamentally related to its polyelectrolyte nature. When polymerized, the compound forms superporous hydrogels with remarkable swelling capabilities, achieving swelling ratios of 20 to 40 times their original weight in aqueous media [21] [17] [22]. These hydrogels demonstrate rapid swelling kinetics, reaching significant swelling within minutes of water contact [21].

The mechanical properties of hydrogels formed from this compound are noteworthy, with mechanical strength measurements exceeding 200 g/cm² for fully swollen gels in acidic media (pH 1.2) [21]. This combination of high swelling capacity and mechanical integrity makes the material suitable for biomedical applications requiring both absorbency and structural stability [21] [17] [22].

In solution, the compound exhibits strong polyelectrolyte behavior due to the sulfonate functional group, leading to significant viscosity enhancement in aqueous systems. The ionic nature of the compound promotes strong electrostatic interactions that influence both the rheological properties and the colloidal stability of formulations containing this material.

The compound demonstrates excellent colloidal stability in aqueous dispersions, attributed to the electrostatic stabilization provided by the charged sulfonate groups. This stability is crucial for applications in coatings, adhesives, and other formulated products where long-term stability is required [23] [20].

Research has shown that the compound can be successfully incorporated into various polymer matrices while maintaining good dispersion characteristics. Studies on layered double hydroxide composites demonstrate that the compound can be effectively intercalated and dispersed at the nanoscale level, indicating excellent colloidal properties [10].

Ionic Conductivity and Polyelectrolyte Characteristics

Potassium 3-sulphonatopropyl acrylate functions as a strong anionic polyelectrolyte, with the sulfonate group providing high charge density along the polymer backbone when polymerized [21] [24] [17] [25]. The ionic conductivity properties of this compound and its polymers are significant for applications in electrochemical devices and ion-conducting systems.

Studies on related polyelectrolyte systems indicate that ionic conductivity values can reach up to 2.0 × 10⁻⁵ S/cm at 30°C in optimized polymer configurations [24]. The conductivity behavior typically follows the Vogel-Fulcher-Tammann relationship, where ion transport is closely coupled to polymer segmental motion [24] [25].

The glass transition temperature plays a crucial role in determining ionic conductivity, with lower glass transition temperatures leading to enhanced ionic mobility and higher conductivity values [24] [25]. The flexible propyl spacer in the compound's structure contributes to reduced glass transition temperatures and enhanced polymer chain mobility, thereby improving ionic conductivity [24].

The potassium counterion provides excellent ionic mobility within polymer matrices, and the single-ion conducting behavior prevents ion pairing effects that typically reduce conductivity in conventional electrolytes [25]. Research demonstrates that the compound can be effectively used in solid-state polymer electrolyte applications where high ionic conductivity and mechanical stability are required simultaneously.

Conductivity enhancement can be achieved through copolymerization with other ionic monomers or by optimizing the polymer architecture to maximize ion mobility while maintaining mechanical integrity [24] [25]. The polyelectrolyte characteristics make this compound particularly valuable for applications in energy storage devices, ion-exchange membranes, and other electrochemical systems requiring controlled ion transport [26] [27].

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (47.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (52.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (47.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (47.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (52.68%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31098-20-1

General Manufacturing Information

2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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